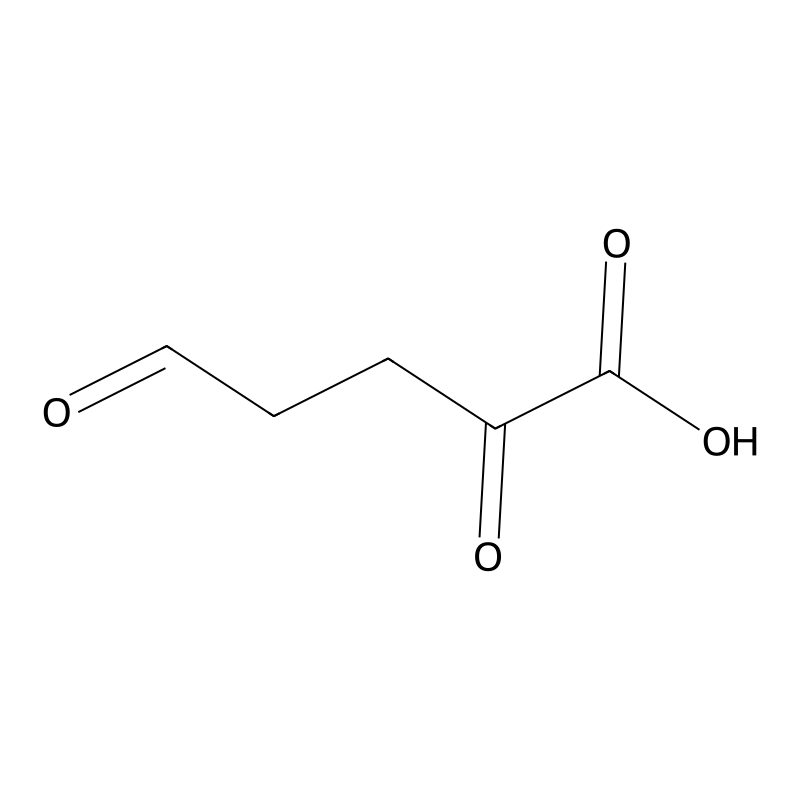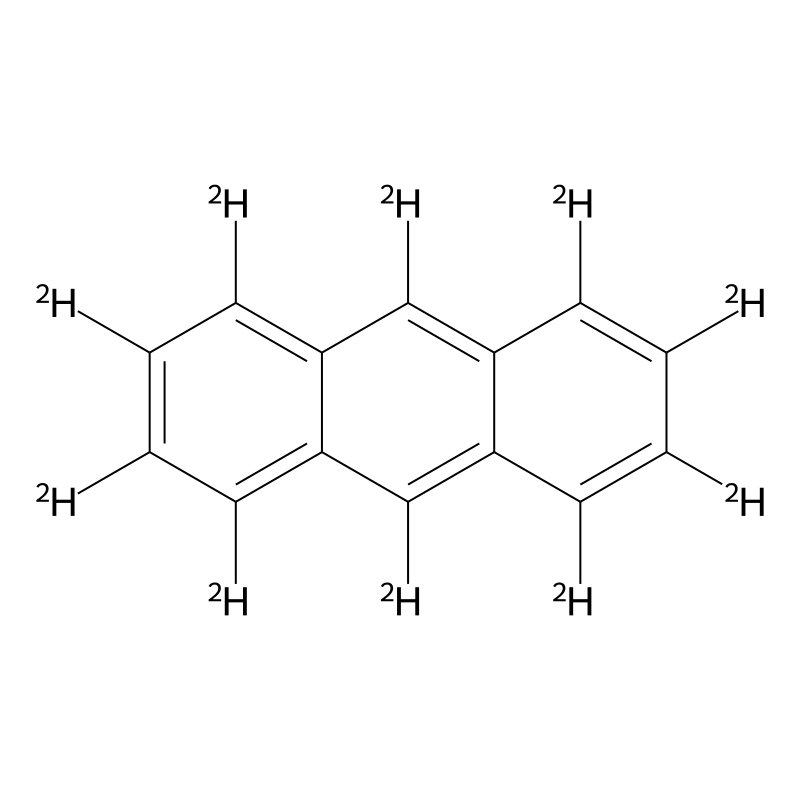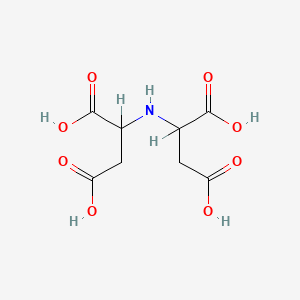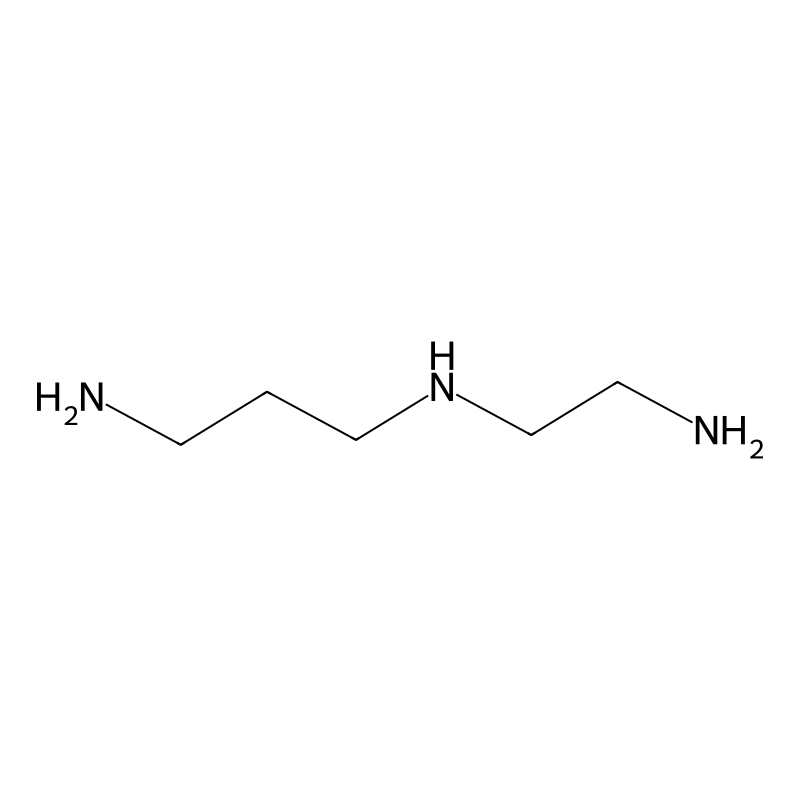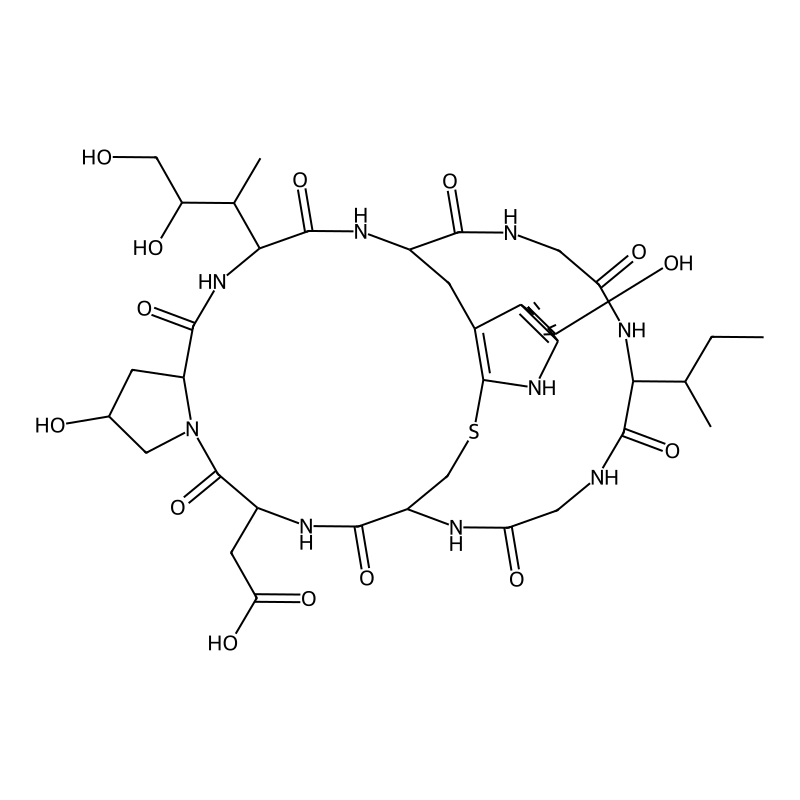Tetrahydrothiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: none
Synonyms
Canonical SMILES
Energy Production
Scientific Field: Energy Science Application Summary: THT is used as an odorant in natural gas, which is crucial for detecting leaks and ensuring safety. Methods of Application: THT is added to natural gas in controlled amounts to provide a distinct smell, aiding in leak detection
Pharmaceutical Science
Scientific Field: Pharmaceutical Chemistry Application Summary: THT derivatives are synthesized for their potential biological activities, including medicinal properties. Methods of Application: Organocatalytic domino reactions are used to synthesize highly functionalized THT derivatives with excellent enantioselectivities . Results and Outcomes: These derivatives exhibit a wide range of biological activities, such as antioxidant activities and leukotriene antagonism, which are beneficial in drug development .
Nanoscience
Scientific Field: Nanotechnology Application Summary: THT is utilized in the synthesis of gold nanoparticles due to its adsorption properties on gold surfaces. Methods of Application: THT is used as a building block for chiral ligands in asymmetric catalysis, contributing to the synthesis of nanoparticles . Results and Outcomes: The use of THT has shown new and interesting properties when adsorbed to Au(110) surfaces, opening up new possibilities in nanoscience .
Environmental Science
Scientific Field: Environmental Chemistry Application Summary: THT’s role in odorizing natural gas has environmental implications, particularly in the context of hydrogen economy. Methods of Application: Experimental research is conducted to assess the impact of hydrogen additives on the stability of THT mixtures in methane and natural gas . Results and Outcomes: The findings help identify potential hazards for the safe use of gas from distribution networks, contributing to environmental safety .
Materials Science
Scientific Field: Materials Chemistry Application Summary: THT and its derivatives are important in the advancement of organic semiconductors and electronic devices. Methods of Application: THT derivatives are synthesized through heterocyclization of functionalized alkynes, which are used in organic materials science . Results and Outcomes: These derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
Industrial Chemistry
Scientific Field: Industrial Chemistry Application Summary: THT is used as a corrosion inhibitor and intermediate in various chemical syntheses. Methods of Application: THT is involved in the synthesis of various epoxides and benzo[n.1.0]bicycloalkanes as a reagent or catalyst . Results and Outcomes: Its use in these processes contributes to the production of materials with specific properties required for industrial applications .
Biochemistry
Scientific Field: Biochemistry Application Summary: THT is involved in the synthesis of biologically active compounds, including essential coenzymes like biotin. Methods of Application: The synthesis of optically active THT derivatives is achieved through organocatalytic domino reactions, which are important for biochemical applications . Results and Outcomes: These derivatives have a broad spectrum of biological activities, such as inhibitors of copper amine oxidases and plant growth regulations, which are crucial for biochemical research .
Catalysis
Scientific Field: Catalysis Application Summary: THT serves as a building block for new chiral ligands in asymmetric catalysis, enhancing the synthesis of various compounds. Methods of Application: THT is used to develop chiral ligands that facilitate asymmetric catalysis, leading to the production of enantiomerically pure compounds . Results and Outcomes: The application of THT in catalysis has resulted in high enantioselectivities up to 96% ee, which is significant for industrial and pharmaceutical syntheses .
Natural Product Synthesis
Scientific Field: Organic Chemistry Application Summary: THT derivatives are utilized in the synthesis of natural products, contributing to the discovery of new medicinal compounds. Methods of Application: Natural product synthesis involves the use of THT derivatives as intermediates, enabling the construction of complex molecular architectures . Results and Outcomes: The use of THT in natural product synthesis has led to the development of compounds with various biological effects, aiding in medicinal chemistry .
Gold Nanoparticle Synthesis
Scientific Field: Nanomaterials Application Summary: THT and related thiophenes are key in the synthesis of gold nanoparticles due to their adsorption properties. Methods of Application: The adsorption of THT on gold surfaces is exploited to control the size and shape of gold nanoparticles, which is critical for their application in electronics and catalysis . Results and Outcomes: The properties of THT when adsorbed to gold surfaces have opened new possibilities in the field of nanomaterials, particularly in the synthesis of gold nanoparticles .
Medicinal Chemistry
Scientific Field: Medicinal Chemistry Application Summary: THT is integral to the development of therapeutic agents due to its involvement in the synthesis of biologically active molecules. Methods of Application: THT derivatives are synthesized and tested for their potential as therapeutic agents, with a focus on their biological activities . Results and Outcomes: The exploration of THT in medicinal chemistry has led to the identification of compounds with a variety of biological effects, which are valuable for the advancement of new medications .
Renewable Energy
Scientific Field: Renewable Energy Application Summary: THT’s stability in gaseous mixtures makes it suitable for applications in the hydrogen economy, particularly in the context of renewable energy sources. Methods of Application: Research is conducted to assess the impact of hydrogen additives on the stability of THT in methane and natural gas mixtures . Results and Outcomes: The findings support the safe use of THT in gas mixtures, which is essential for the development of renewable energy infrastructures .
Tetrahydrothiophene is an organosulfur compound with the chemical formula . It features a five-membered saturated ring composed of four methylene groups and a sulfur atom, making it the saturated analog of thiophene. This compound is also known by several other names, including thiophane, thiolane, and tetramethylene sulfide. Tetrahydrothiophene is a colorless liquid characterized by a strong, unpleasant odor, and it is volatile at room temperature .
THT is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
- Flammability: THT is highly flammable with a low flash point and can readily ignite. It is crucial to work with it in well-ventilated areas away from heat sources and open flames [].
- Toxicity: THT is harmful if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation of the eyes, skin, and respiratory system. Additionally, high exposure can lead to central nervous system effects like dizziness, headache, and convulsions [].
- Odor: The strong, unpleasant odor of THT can be a nuisance and may cause respiratory irritation in sensitive individuals [].
Additionally, it reacts readily with alkyl halides in the presence of Brønsted acids, displaying reactivity similar to that of dialkyl sulfides . The compound also acts as a ligand in coordination chemistry, forming complexes such as chloro(tetrahydrothiophene)gold(I) .
Tetrahydrothiophene has shown some biological activity, particularly in natural products. For instance, it is found in several plants and has been identified as part of the structure of certain antibiotics produced by Streptomyces species. These antibiotics include albomycins, which contain tetrahydrothiophene rings. Additionally, tetrahydrothiophene derivatives have been studied for their potential pharmacological properties .
The primary method for synthesizing tetrahydrothiophene involves the reaction of tetrahydrofuran with hydrogen sulfide. This reaction usually occurs in the vapor phase and is catalyzed by alumina or other heterogeneous acid catalysts. The process allows for the separation and distillation of tetrahydrothiophene from the reaction mixture .
Tetrahydrothiophene has several applications due to its properties:
- Odorant: It has been used as an odorant in liquefied petroleum gas (LPG) and natural gas to detect leaks, although its use has diminished in North America.
- Solvent: It serves as a solvent in various chemical processes.
- Chemical Intermediate: The compound is utilized in the synthesis of other chemicals and materials .
Studies on tetrahydrothiophene indicate that it can interact with strong oxidants like nitric acid and can generate heat when reacting with various compounds. It may also release hydrogen sulfide upon decomposition or reaction with acids. These interactions highlight the importance of handling this compound with care due to its potential hazards and reactivity .
Tetrahydrothiophene shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Characteristics |
|---|---|---|
| Thiophene | C4H4S | Aromatic compound; more stable; used in dyes and pharmaceuticals. |
| Tetrahydrofuran | C4H8O | Ether; used as a solvent; lacks sulfur atom. |
| Dimethyl sulfide | C2H6S | Volatile; used in agriculture; distinct odor compared to tetrahydrothiophene. |
| Sulfolane | C4H8O2S | Polar solvent; derived from tetrahydrothiophene oxidation; odorless. |
Tetrahydrothiophene is unique due to its saturated ring structure, which contributes to its distinct physical properties and reactivity compared to these similar compounds .
Tetrahydrothiophene research has evolved considerably since its early documentation in the scientific literature. The compound was first substantially described in the Journal of the American Chemical Society in 1946, where it was referred to as "Thiophane". Initial investigations primarily focused on establishing basic structural characteristics and fundamental chemical properties.
As analytical techniques advanced through the mid-20th century, research expanded to include more detailed conformational analyses and spectroscopic characterization. The development of sophisticated instrumental methods, particularly NMR spectroscopy and mass spectrometry, provided more comprehensive insights into the molecular behavior of tetrahydrothiophene. By the turn of the 21st century, research had branched into diverse applications, from catalysis to materials science, reflecting the compound's versatility and importance in modern chemistry.
Scientific Significance in Heterocyclic Chemistry
Tetrahydrothiophene occupies a distinctive position within heterocyclic chemistry for several key reasons. As the saturated analog of thiophene and the sulfur counterpart to tetrahydrofuran (THF), it provides valuable comparative insights into how heteroatom substitution and ring saturation influence molecular properties. The compound belongs to the class of thiolanes, which are five-membered saturated rings containing four carbon atoms and one sulfur atom.
The electronic properties of tetrahydrothiophene differ significantly from those of its oxygen and nitrogen analogs. In tetrahydrothiophene, as in most five-membered heterocycles, the dipole is directed from the ring toward the heteroatom. This dipole orientation influences its reactivity patterns and interactions with other molecules, particularly in coordination chemistry where tetrahydrothiophene serves as a ligand through the lone pairs on sulfur.
Additionally, tetrahydrothiophene serves as an important building block for constructing more complex molecular architectures with applications in pharmaceutical development, polymer chemistry, and material science. Its presence in bioactive compounds such as biotin (vitamin H) illustrates the significance of the tetrahydrothiophene scaffold in biological systems.
Industrial Synthesis Routes
Tetrahydrofuran-Based Synthesis Pathways
A prominent industrial route involves the reaction of tetrahydrofuran (THF) with hydrogen sulfide (H₂S) in the presence of alumina-based catalysts. This method leverages the structural similarity between THF and THT, substituting oxygen with sulfur under controlled conditions. Research demonstrates that γ-alumina catalysts facilitate the nucleophilic substitution of THF’s oxygen atom with sulfur at temperatures of 200–250°C, achieving THT yields exceeding 70% [5]. The reaction proceeds via a two-step mechanism: (1) adsorption of H₂S onto the catalyst’s acidic sites, and (2) nucleophilic attack on the THF ring, leading to ring-opening and subsequent re-closure with sulfur incorporation [2].
A comparative analysis of THF and THT molecular conformations reveals that THT adopts a slightly distorted C₁ symmetry in crystalline phases due to packing effects, whereas THF maintains C₂ symmetry [2]. These structural insights inform catalyst design to optimize steric and electronic interactions during sulfur substitution.
4-Chloro-1-butanol Methodology
The cyclization of 4-chloro-1-butanol in aqueous sulfuric acid represents a scalable THT synthesis route. In a patented continuous process, 1-butanol undergoes photochlorination with chlorine gas in 70% H₂SO₄ under UV irradiation, producing 4-chloro-1-butanol as the primary intermediate [3]. Subsequent steam stripping isolates tetrahydrothiophene, with the process achieving a THF-to-chlorinated byproduct ratio of 1.9 under optimal conditions [3]. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| H₂SO₄ Concentration | 70% | Maximizes cyclization efficiency |
| Temperature | 38–46°C | Balances reaction rate and selectivity |
| Cl₂:Butanol Ratio | 1:1.2 (mol/mol) | Minimizes dichlorination byproducts |
This method’s industrial viability stems from its integration of chlorination and cyclization steps, enabling continuous production with minimal intermediate purification [3].
Thiophene Hydrogenation Approaches
Catalytic hydrogenation of thiophene offers a direct route to THT, particularly in petroleum refining contexts. Using sulfided CoMo/Al₂O₃ catalysts at 290°C and 28 atm H₂, thiophene undergoes parallel pathways: (1) full hydrogenation to THT, and (2) hydrodesulfurization (HDS) to C₄ hydrocarbons [4]. At temperatures below 250°C, THT formation dominates (>90% selectivity), while higher temperatures favor HDS. The reaction network can be modeled as:
$$
\text{Thiophene} \xrightarrow{k1} \text{Tetrahydrothiophene} \xrightarrow{k2} \text{C}_4 \text{Hydrocarbons}
$$
where $$k1$$ and $$k2$$ represent rate constants for hydrogenation and desulfurization, respectively [4].
Catalytic Process Development
Heterogeneous Catalysis Systems
Industrial THT synthesis increasingly employs heterogeneous catalysts to enhance recyclability and reduce waste. Alumina-supported molybdenum disulfide (MoS₂/Al₂O₃) demonstrates high activity in thiophene hydrogenation, with sulfur vacancies on the MoS₂ edge sites acting as active centers for H₂ dissociation and thiophene adsorption [4]. In contrast, palladium-doped catalysts excel in THF-to-THT conversions, achieving turnover frequencies (TOFs) of 0.8 s⁻¹ at 220°C [2].
Nickel Phosphide Catalytic Mechanisms
While Ni₂P catalysts are not explicitly documented in the reviewed literature, their structural analogy to MoS₂ suggests potential applicability in THT synthesis. Theoretical studies propose that Ni₂P’s metallic character and strong H₂ activation capacity could facilitate thiophene hydrogenation at lower temperatures compared to traditional sulfided catalysts.
Alumina-Based Catalysts
γ-Alumina’s bifunctional acidity enables dual roles in THT synthesis: (1) protonating THF to form oxonium ions, enhancing electrophilicity for H₂S attack, and (2) stabilizing transition states through Lewis acid-base interactions [5]. Surface modification with alkali metals (e.g., K⁺) modulates acidity, improving sulfur incorporation efficiency by 15–20% in THF conversions [5].
Green Chemistry Approaches
Sustainable Reaction Conditions
Recent advances focus on replacing hazardous reagents like Cl₂ and H₂SO₄. Water-mediated cyclization of 4-chloro-1-butanol at 95–101°C reduces reliance on concentrated acids, albeit with lower THT yields (~30%) compared to traditional methods [3]. Microwave-assisted catalysis using alumina in solvent-free conditions also shows promise, cutting reaction times by 40% while maintaining 65% yield [5].
Alternative Reagent Systems
Bio-based H₂S sources, such as anaerobic digester biogas, are being explored to replace fossil-derived sulfur feedstocks. Preliminary trials demonstrate that biogas-purified H₂S achieves comparable THT yields (68–72%) to conventional sources when paired with scavenging agents for CO₂ and moisture [5].
Dinickel Phosphide-Catalyzed Processes
Dinickel phosphide (Ni₂P) has emerged as a highly active catalyst for the hydrodesulfurization of tetrahydrothiophene, demonstrating superior performance compared to traditional metal sulfide catalysts [1]. The catalytic process operates effectively at moderate temperatures of 200-300°C, with optimal activity observed in the 200-250°C range. The reaction proceeds through multiple parallel pathways, with hydrogenation being the most thermodynamically favorable route [1].
The catalytic mechanism involves the initial adsorption of tetrahydrothiophene on the Ni₂P (001) surface, where the molecule adopts a vertical orientation on the V-Ni-Hcp1 active site. This adsorption configuration exhibits the highest binding energy of 2.43 eV, indicating strong substrate-catalyst interaction [1]. Upon adsorption, significant molecular restructuring occurs, with the carbon-sulfur bond elongating from 1.82 Å to 1.89 Å, while carbon-carbon bonds contract slightly, facilitating subsequent bond cleavage reactions [1].
The primary reaction products include butane, butene, and hydrogen sulfide, with butane being the predominant hydrocarbon product. The reaction kinetics follow first-order behavior with respect to tetrahydrothiophene concentration, and the catalyst demonstrates excellent stability under reaction conditions [1]. The high catalytic activity of Ni₂P is attributed to the unique electronic structure of the nickel-phosphorus interface, which provides optimal binding sites for both hydrogen activation and sulfur removal [1].
Reaction Intermediates and Pathways
The hydrodesulfurization of tetrahydrothiophene proceeds through multiple reaction intermediates, with the specific pathway depending on reaction conditions and catalyst composition. Two primary mechanistic routes have been identified: direct desulfurization and hydrogenation followed by desulfurization [2] [3].
The direct desulfurization pathway involves the immediate cleavage of carbon-sulfur bonds without prior ring hydrogenation. This route typically produces butadiene and hydrogen sulfide as primary products, with subsequent hydrogenation of butadiene to butenes and butane. The activation energy for this pathway ranges from 3.10 to 4.30 eV, making it less favorable than alternative routes [1].
The hydrogenation pathway proceeds through initial hydrogen addition to the tetrahydrothiophene ring, followed by carbon-sulfur bond cleavage. Two distinct hydrogenation routes have been characterized: Route 1 involves hydrogen addition to the carbon adjacent to sulfur, while Route 2 involves hydrogen addition to the sulfur atom itself [1]. The activation energies for these routes are 2.73 eV and 1.72 eV, respectively, with Route 2 being kinetically favored [1].
Experimental evidence indicates that tetrahydrothiophene reacts significantly faster than thiophene under similar conditions, with reaction rates being 2-3 times higher [2]. This enhanced reactivity is attributed to the saturated nature of the tetrahydrothiophene ring, which facilitates carbon-sulfur bond activation. The formation of n-butanethiol as an intermediate has been confirmed through temporal analysis of products, demonstrating the stepwise nature of the desulfurization process [4].
Density Functional Theory Insights
Density functional theory calculations have provided crucial insights into the mechanistic details of tetrahydrothiophene hydrodesulfurization. Computational studies using the B3LYP/6-31G(d,p) level of theory have elucidated the electronic structure changes occurring during the catalytic process [1] [5].
The most stable adsorption configuration occurs when tetrahydrothiophene is vertically oriented on the V-Ni-Hcp1 site of the Ni₂P (001) surface. This configuration exhibits an adsorption energy of 2.43 eV, significantly higher than alternative binding modes [1]. The vertical orientation maximizes the overlap between the sulfur p-orbitals and the nickel d-orbitals, creating a strong metal-sulfur interaction that facilitates subsequent bond activation [1].
Mulliken charge analysis reveals significant electron transfer from tetrahydrothiophene to the catalyst surface, with the sulfur atom becoming more electrophilic and the adjacent carbon atoms more nucleophilic. This charge redistribution weakens the carbon-sulfur bonds and strengthens the carbon-hydrogen bonds, promoting hydrogenation reactions [1].
The reaction coordinate analysis demonstrates that the rate-determining step varies with the specific pathway. For the most favorable hydrogenation route, the rate-determining step is the second hydrogen addition step, with an activation energy of 1.72 eV. This step involves the formation of a surface-bound thiol intermediate, which subsequently undergoes carbon-sulfur bond cleavage to produce the final hydrocarbon products [1].
Transition state calculations reveal that the carbon-sulfur bond cleavage is facilitated by the simultaneous coordination of hydrogen atoms to both the sulfur and carbon centers. This concerted mechanism minimizes the activation energy compared to sequential bond-breaking processes [1].
Oxidative Transformations
Conversion to Sulfolane
The oxidative conversion of tetrahydrothiophene to sulfolane represents a significant industrial process for the production of this important polar aprotic solvent [6] [7]. The reaction proceeds through a two-step mechanism involving the sequential oxidation of the sulfur atom from sulfide to sulfoxide and finally to sulfone [6].
The first oxidation step converts tetrahydrothiophene to tetrahydrothiophene 1-oxide (tetramethylene sulfoxide) with relatively low activation energy. This reaction is highly selective and proceeds under mild conditions at temperatures of 20-30°C using hydrogen peroxide as the oxidant [6]. The reaction can be represented as: C₄H₈S + H₂O₂ → C₄H₈OS + H₂O [6].
The second oxidation step converts the sulfoxide to sulfolane, requiring slightly higher temperatures and additional oxidant. The complete conversion reaction is: C₄H₈S + 2H₂O₂ → C₄H₈SO₂ + 2H₂O [6]. The two-step nature of the reaction allows for excellent control over the oxidation state and enables the isolation of intermediate sulfoxide compounds if desired [6].
Layered double hydroxides containing vanadium, molybdenum, or tungsten have proven to be highly effective catalysts for this transformation. These catalysts demonstrate exceptional activity under mild conditions, with tetrahydrothiophene conversion reaching 85% after 30 minutes at 30°C [6]. The catalyst efficiency follows the order: tungsten > molybdenum > vanadium, with tungsten-containing catalysts showing the highest activity and selectivity [6].
The reaction is highly selective toward sulfoxidation, with no significant side reactions observed under the optimized conditions. The selectivity is attributed to the unique electronic properties of the metal centers in the layered double hydroxide structure, which preferentially activate hydrogen peroxide for oxygen transfer to the sulfur atom [6].
Selective Oxidation Strategies
Several selective oxidation strategies have been developed to achieve controlled conversion of tetrahydrothiophene to various oxidation products. These methods allow for the preparation of specific oxidation states and stereoisomers, which are valuable for pharmaceutical and materials applications [8] [9].
Methyltrioxorhenium (CH₃ReO₃) catalysis has emerged as a particularly effective method for the stepwise oxidation of tetrahydrothiophene. This catalyst system demonstrates excellent chemoselectivity, allowing for the controlled preparation of either sulfoxide or sulfone products depending on the reaction conditions [8]. The reaction proceeds through the formation of rhenium peroxide intermediates, which transfer oxygen atoms to the sulfur center in a highly selective manner [8].
The rate constants for the oxidation steps have been determined, revealing that the conversion of sulfide to sulfoxide is generally faster than the conversion of sulfoxide to sulfone. This kinetic preference allows for the selective preparation of sulfoxide products by controlling the reaction time and stoichiometry [8].
Stereoselective oxidation has been achieved using potassium peroxymonosulfate (KHSO₅) as the oxidant. This method demonstrates exceptional stereoselectivity, producing the trans-isomer of the sulfoxide in a 10:1 ratio over the cis-isomer [9]. The high stereoselectivity is attributed to the steric effects of the oxidant and the preferred approach geometry during the oxygen transfer process [9].
The influence of substituents on the oxidation rate has been systematically studied, revealing that electron-donating groups accelerate the sulfide-to-sulfoxide conversion while electron-withdrawing groups have the opposite effect. This electronic effect is consistent with the nucleophilic character of the sulfur atom during the oxidation process [8].
Coordination Chemistry
Metal Complex Formation
Tetrahydrothiophene exhibits diverse coordination behavior with various metal centers, forming stable complexes with distinct structural and electronic properties. The sulfur atom serves as the primary coordination site, with the lone pairs on sulfur providing electron density for metal-ligand bonding [10] [11].
Palladium(II) complexes represent one of the most extensively studied systems involving tetrahydrothiophene coordination. The formation of tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes occurs through an unexpected rearrangement mechanism that proceeds exclusively with palladium(II) trifluoroacetate and not with other palladium(II) salts [10]. This selectivity is attributed to the unique electronic properties of the trifluoroacetate ligand, which facilitates the cyclization process [10].
The rearrangement mechanism involves the initial coordination of the substrate through the nitrogen atom of the benzothiazole group, followed by intramolecular cyclization onto the alkene moiety. This process results in the formation of a tetrahydrothiophene ring within the ligand framework, creating a [3.2.1]-palladabicyclic structure [10]. The reaction proceeds with excellent stereoselectivity, producing a single diastereomer in yields of 72-74% [10].
Copper(I) complexes with tetrahydrothiophene demonstrate unique structural features, particularly in mixed-metal systems. The formation of BiCu₃I₆(THT)ₙ (n = 2, 3, or 4) networks illustrates the versatility of tetrahydrothiophene in stabilizing complex heterometallic architectures [11]. These systems feature copper atoms in various coordination environments, with tetrahydrothiophene serving as both terminal and bridging ligands [11].
Gold(I) complexes exhibit particularly interesting structural properties, with the formation of infinite gold-gold chains stabilized by aurophilic interactions. The complex iodo(tetrahydrothiophene)gold(I) demonstrates linear coordination geometry around the gold center, with the tetrahydrothiophene ligand providing electronic stabilization .
Ligand Behavior Studies
The ligand behavior of tetrahydrothiophene has been systematically investigated across various metal systems, revealing its versatility as a coordinating species. The soft donor properties of the sulfur atom make tetrahydrothiophene particularly suitable for coordination to soft metal centers, following the hard-soft acid-base principle .
Solvation studies have demonstrated that tetrahydrothiophene coordinates strongly to copper(I) and silver(I) ions, with binding constants significantly higher than those of hard donor ligands. The low dielectric constant of tetrahydrothiophene (approximately 7.6) makes it an excellent solvent for low-valent metal complexes, providing stabilization through both coordination and solvation effects .
The labile nature of tetrahydrothiophene coordination has been exploited in ligand exchange reactions. Complexes containing tetrahydrothiophene ligands readily undergo substitution reactions with chelating phosphines, forming more stable complexes with enhanced electronic properties . This behavior makes tetrahydrothiophene useful as a placeholder ligand in synthetic procedures.
Spectroscopic studies have revealed that tetrahydrothiophene coordination primarily involves the sulfur lone pairs, with minimal involvement of the carbon-hydrogen bonds. The coordination geometry around the metal center is typically determined by the electronic requirements of the metal and the steric demands of other ligands present [10] [11].
The catalytic applications of tetrahydrothiophene-metal complexes have been demonstrated in various organic transformations. Palladium complexes containing tetrahydrothiophene ligands show excellent activity in cross-coupling reactions, with the sulfur donor providing electronic stabilization of the palladium center during catalytic cycles [10].
Cyclopropanation Catalysis
Intramolecular Reactions
Tetrahydrothiophene has emerged as an effective catalyst for intramolecular cyclopropanation reactions, enabling the formation of complex benzobicyclic structures with high stereoselectivity . The catalytic mechanism involves the formation of sulfonium ylides through the reaction of tetrahydrothiophene with alkyl halides, followed by intramolecular cyclization to form cyclopropane rings .
The reaction typically requires 20 mol% of tetrahydrothiophene and proceeds under mild conditions in the presence of a base such as potassium carbonate or cesium carbonate. The optimal reaction temperature is 80°C, with reaction times ranging from 24 to 62 hours depending on the substrate . The use of 1,2-dichloroethane as the solvent provides the best results, likely due to its ability to stabilize the charged intermediates formed during the catalytic cycle .
The mechanism begins with the nucleophilic attack of tetrahydrothiophene on the alkyl halide substrate, forming a sulfonium salt intermediate. This intermediate is then deprotonated by the base to generate the corresponding sulfonium ylide. The ylide undergoes intramolecular Michael addition to the activated double bond, followed by elimination and substitution reactions to form the cyclopropane ring and regenerate the tetrahydrothiophene catalyst .
The reaction demonstrates excellent stereoselectivity, with diastereomeric ratios typically exceeding 20:1. This high selectivity is attributed to the preferred conformation of the sulfonium ylide intermediate, which positions the reactive groups in an optimal geometry for cyclization . The steric effects of the tetrahydrothiophene group influence the approach of the ylide to the electrophilic center, determining the final stereochemistry of the product .
Benzobicyclic Compound Formation
The formation of benzobicyclic compounds through tetrahydrothiophene-catalyzed cyclopropanation represents a significant advance in the synthesis of complex polycyclic structures. This methodology provides access to benzo[n.1.0]bicycloalkanes, which are valuable intermediates in natural product synthesis and pharmaceutical development .
The substrate scope of this reaction is remarkably broad, accommodating various substitution patterns on the aromatic ring and different chain lengths for the alkyl halide component. Substrates containing electron-donating groups on the aromatic ring typically react faster than those with electron-withdrawing groups, consistent with the nucleophilic character of the cyclization process .
The reaction yields range from moderate to good, with most substrates providing 49-60% isolated yields of the desired benzobicyclic products. The moderate yields are attributed to competing side reactions, including intermolecular alkylation and elimination processes. However, the high stereoselectivity and the ability to construct complex ring systems make this a valuable synthetic method .
The versatility of the products has been demonstrated through various derivatization reactions. The cyclopropane ring can be selectively opened under acidic conditions to provide access to functionalized cyclohexane derivatives. Alternatively, the aromatic ring can be functionalized through electrophilic substitution reactions, providing routes to more complex structures .
The mechanistic understanding of this reaction has enabled the development of related transformations. The same catalytic system has been successfully applied to the synthesis of chromene derivatives through a tandem ylide formation-cyclization sequence. This demonstrates the broader applicability of tetrahydrothiophene as a catalyst for complex ring-forming reactions .
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Color/Form
XLogP3
Boiling Point
121.12 °C @ 760 MM HG
119-121 °C
Flash Point
12 °C
Vapor Density
Density
Relative density (water = 1): 1.0
LogP
1.8 (estimated by method of Leo et al, 1971).
1.8
Odor
Melting Point
-96.16 °C
-96.2 °C
UNII
GHS Hazard Statements
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Therapeutic Uses
Vapor Pressure
Vapor pressure, kPa at 25 °C: 2.4
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
Thiophene is reduced to tetrahydrothiophene by sodium in alcohol or ammonia, or with palladium, cobalt, molybdenum or rhenium catalysts under carefully controlled conditions.
General Manufacturing Information
Thiophene, tetrahydro-: ACTIVE
A DISCUSSION IS GIVEN ON WASTEWATER FORMED IN NATURAL GAS UNDERGROUND STORAGE RESERVOIRS; ON AIR POLLUTION & WASTEWATERS; ON METHODS FOR TREATMENTS OF WASTEWATERS AND THE PREVENTION & CONTROL OF AIR POLLUTION IN THE ODORIZATION OF NATURAL GAS WITH TETRAHYDROTHIOPHENE.
Analytic Laboratory Methods
Stability Shelf Life
Dates
Odorant Monitoring in Natural Gas Pipelines Using Ultraviolet-Visible Spectroscopy
Rossana Galassi, Christian Contini, Matteo Pucci, Ennio Gambi, Gabriele MancaPMID: 32880187 DOI: 10.1177/0003702820960737
Abstract
The remote, timely and in-field detection of sulfured additives in natural gas pipelines is a challenge for environmental, commercial and safety reasons. Moreover, the constant control of the level of odorants in a pipeline is required by law to prevent explosions and accidents. Currently, the detection of the most common odorants (THT = tetrahydrothiophane; TBM = tertiary butyl mercaptan) added to natural gas streams in pipelines is made in situ by using portable gas chromatography apparatuses. In this study, we report the analysis of the ultraviolet spectra obtained by a customized ultraviolet spectrophotometer, named Spectra, for the in-field detection of thiophane and tertiary butyl mercaptan. Spectra were conceived to accomplish the remote analysis of odorants in the pipelines of the natural gas stream through the adoption of technical solutions aimed to adapt a basic bench ultraviolet spectrophotometer to the in-field analysis of gases. The remotely controlled system acquires spectra continuously, performing the quantitative determination of odorants and catching systemic or accidental variations of the gaseous mixture in different sites of the pipeline. The analysis of the experimental spectra was carried out also through theoretical quantum mechanical approaches aimed to detect and to correctly assign the nature of the intrinsic electronic transitions of the two odorants, thiophane and tertiary butyl mercaptan, that cause the ultraviolet absorptions. So far, these theoretical aspects have never been studied before. The absorption maxima of thiophane and tertiary butyl mercaptan spectra were computationally simulated through the usage of selected molecular models with satisfactory results. The good matches between the experimental and theoretical datasets corroborate the reliability of the collected data. During the tests, unexpected pollutants and accidental malfunctions have been detected and also identified by Spectra, making this instrument suitable for many purposes.Trivalent sulfonium compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles
Javier A Feliciano, Austin J Leitgeb, Cassandra L Schrank, Ryan A Allen, Kevin P C Minbiole, William M Wuest, Robert G CardenPMID: 33516911 DOI: 10.1016/j.bmcl.2021.127809
Abstract
Recent advances in the development of quaternary ammonium compounds (QACs) have focused on new structural motifs to increase bioactivity, but significantly less studied has been the change from ammonium- to sulfonium-based disinfectants. Herein, we report the synthesis of structurally analogous series of quaternary ammonium and trivalent sulfonium compounds (TSCs). The bioactivity profiles of these compounds generally mirror each other, and the antibacterial activity of sulfonium-based THT-18 was found to be comparable to the commercial disinfectant, BAC. The development of these compounds presents a new avenue for further study of disinfectants to combat the growing threat of bacterial resistance.Brønsted-base-catalyzed remote cascade reactivity of 2,4-dienones - asymmetric synthesis of tetrahydrothiophenes
Artur Przydacz, Rafał Kowalczyk, Łukasz AlbrechtPMID: 29022635 DOI: 10.1039/c7ob02397a
Abstract
This study demonstrates that the remote cascade functionalization of 2,4-dienones can be realized by employing Brønsted base catalysis. The developed cascade involving 1,6-addition followed by the intramolecular aldol reaction provides a straightforward access to polysubstituted tetrahydrothiophene derivatives of biological and synthetic importance. Target products, bearing three contiguous stereocenters including one quaternary, have been obtained with excellent yields (up to 98%) and with good to high stereocontrol (>20 : 1 dr, up to 97 : 3 er) with the reaction cascade being promoted by a simple and readily available cinchona alkaloid cinchonine.Catalytic cyclometallation in steroid chemistry IV: Efficient method for the synthesis of tetrahydrothiophene, tetrahydroselenophen and cyclopentanone derivatives of (5α)-cholestane
Vladimir A D'yakonov, Regina A Tuktarova, Ilgiz I Islamov, Leonard M Khalilov, Usein M DzhemilevPMID: 26827630 DOI: 10.1016/j.steroids.2016.01.015
Abstract
Catalytic cycloalumination of (3β,5α)-3-vinylcholestane and (3α,5α)-3-allylcholestane with Et3Al catalyzed by Cp2ZrCl2 was performed for the first time to give previously unknown aluminacyclopentanes in ∼90% yield; these products were converted in situ to carbo- and heterocyclic (5α)-cholestane derivatives.Diastereoselective Synthesis of Biheterocyclic Tetrahydrothiophene Derivatives via Base-Catalyzed Cascade Michael-Aldol [3 + 2] Annulation of 1,4-Dithiane-2,5-diol with Maleimides
Yuan Zhong, Shixiong Ma, Bai Li, Xianxing Jiang, Rui WangPMID: 26035462 DOI: 10.1021/acs.joc.5b00897
Abstract
A highly diastereoselective intermolecular [3 + 2] annulation of 1,4-dithiane-2,5-diol to maleimides has been developed by using DABCO as a catalyst, which provides a series of highly functionalized biheterocyclic tetrahydrothiophene derivatives containing tetrahydrothiophene and pyrolidine backbones in excellent yields and diastereoselectivities (up to 98% yield and >20:1 d.r.). The cascade Michael-aldol reaction is capable of tolerating organic solvents as well as water.Diastereoselective synthesis of substituted tetrahydrothiophenes and -thiopyrans via thia-Prins cyclization reaction
Madhurjya Borah, Paramartha Gogoi, Kiran Indukuri, Anil K SaikiaPMID: 25674813 DOI: 10.1021/jo502831w
Abstract
Tetrahydrothiophenes and -thiopyrans have been efficiently synthesized from thioacrylates via thia-Prins cyclization reaction mediated by trimethylsilyltrifluoromethanesulfonate with good diastereoselectivity and in good to high yields.Flavin-containing monooxygenase 3 (FMO3) role in busulphan metabolic pathway
Ibrahim El-Serafi, Ylva Terelius, Manuchehr Abedi-Valugerdi, Seán Naughton, Maryam Saghafian, Ali Moshfegh, Jonas Mattsson, Zuzana Potácová, Moustapha HassanPMID: 29121650 DOI: 10.1371/journal.pone.0187294
Abstract
Busulphan (Bu) is an alkylating agent used in the conditioning regimen prior to hematopoietic stem cell transplantation (HSCT). Bu is extensively metabolized in the liver via conjugations with glutathione to form the intermediate metabolite (sulfonium ion) which subsequently is degraded to tetrahydrothiophene (THT). THT was reported to be oxidized forming THT-1-oxide that is further oxidized to sulfolane and finally 3-hydroxysulfolane. However, the underlying mechanisms for the formation of these metabolites remain poorly understood. In the present study, we performed in vitro and in vivo investigations to elucidate the involvement of flavin-containing monooxygenase-3 (FMO3) and cytochrome P450 enzymes (CYPs) in Bu metabolic pathway. Rapid clearance of THT was observed when incubated with human liver microsomes. Furthermore, among different recombinant microsomal enzymes, the highest intrinsic clearance for THT was obtained via FMO3 followed by several CYPs including 2B6, 2C8, 2C9, 2C19, 2E1 and 3A4. In Bu- or THT-treated mice, inhibition of FMO3 by phenylthiourea significantly suppressed the clearance of both Bu and THT. Moreover, the simultaneous administration of a high dose of THT (200μmol/kg) to Bu-treated mice reduced the clearance of Bu. Consistently, in patients undergoing HSCT, repeated administration of Bu resulted in a significant up-regulation of FMO3 and glutathione-S-transfrase -1 (GSTA1) genes. Finally, in a Bu-treated patient, additional treatment with voriconazole (an antimycotic drug known as an FMO3-substrate) significantly altered the Bu clearance. In conclusion, we demonstrate for the first time that FMO3 along with CYPs contribute a major part in busulphan metabolic pathway and certainly can affect its kinetics. The present results have high clinical impact. Furthermore, these findings might be important for reducing the treatment-related toxicity of Bu, through avoiding interaction with other concomitant used drugs during conditioning and hence improving the clinical outcomes of HSCT.Isolation and characterization of new onionins A2 and A3 from Allium cepa, and of onionins A1, A2, and A3 from Allium fistulosum
Toshihiro Nohara, Yukio Fujiwara, Rino Kudo, Koki Yamaguchi, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Tetsuya Kajimoto, Motohiro TakeyaPMID: 25366317 DOI: 10.1248/cpb.c14-00461
Abstract
In this study, the new stable sulfur-containing compounds onionins A2 (1) and A3 (2) were isolated from the acetone extracts of the bulbs of Allium cepa L. and identified as the stereoisomers of onionin A1 discovered in our previous study. Their chemical structures, 3,4-dimethyl-5-(1E-propenyl)-tetrahydrothiophene-2-sulfenic acid-S-oxides, were characterized using various spectroscopic techniques. In addition, 1 and 2 together with onionin A1 were successfully isolated from the leaves of the Welsh onion, Allium fistulosum L. The onion-extracted fractions showed good potential to inhibit the polarization of M2 activated macrophages, indicating their possible ability to inhibit tumor cell proliferation.Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators
Hoang V Le, Dustin D Hawker, Rui Wu, Emma Doud, Julia Widom, Ruslan Sanishvili, Dali Liu, Neil L Kelleher, Richard B SilvermanPMID: 25781189 DOI: 10.1021/jacs.5b01155
Abstract
Low levels of γ-aminobutyric acid (GABA), one of two major neurotransmitters that regulate brain neuronal activity, are associated with many neurological disorders, such as epilepsy, Parkinson's disease, Alzheimer's disease, Huntington's disease, and cocaine addiction. One of the main methods to raise the GABA level in human brain is to use small molecules that cross the blood-brain barrier and inhibit the activity of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme that degrades GABA. We have designed a series of conformationally restricted tetrahydrothiophene-based GABA analogues with a properly positioned leaving group that could facilitate a ring-opening mechanism, leading to inactivation of GABA-AT. One compound in the series is 8 times more efficient an inactivator of GABA-AT than vigabatrin, the only FDA-approved inactivator of GABA-AT. Our mechanistic studies show that the compound inactivates GABA-AT by a new mechanism. The metabolite resulting from inactivation does not covalently bind to amino acid residues of GABA-AT but stays in the active site via H-bonding interactions with Arg-192, a π-π interaction with Phe-189, and a weak nonbonded S···O═C interaction with Glu-270, thereby inactivating the enzyme.Two new bicyclic sulfoxides from Welsh onion
Toshihiro Nohara, Yukio Fujiwara, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Mona El-Aasr, Daisuke Nakano, Junei KinjoPMID: 26676612 DOI: 10.1007/s11418-015-0947-z


